1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole
CAS No.: 898639-89-9
Cat. No.: VC21368592
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898639-89-9 |
|---|---|
| Molecular Formula | C14H18N2O3S |
| Molecular Weight | 294.37g/mol |
| IUPAC Name | 1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole |
| Standard InChI | InChI=1S/C14H18N2O3S/c1-5-19-13-9-14(11(3)8-10(13)2)20(17,18)16-7-6-15-12(16)4/h6-9H,5H2,1-4H3 |
| Standard InChI Key | SRGMTLOWGNLACH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2C |
| Canonical SMILES | CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2C |
Introduction
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This compound belongs to the class of organic sulfonamides and imidazole derivatives, which are often explored for their therapeutic applications.
Key Features:
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Chemical Structure: The compound features a sulfonyl group attached to a phenyl ring, which is further connected to a 2-methyl-1H-imidazole moiety. The phenyl ring is substituted with an ethoxy group and two methyl groups, contributing to its unique chemical properties and reactivity .
Synthesis and Characterization
The synthesis of 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole involves several key steps that require controlled reaction conditions, including temperature and pH levels, to optimize yield and minimize side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are used to confirm the structure and purity of the synthesized compound.
Synthesis Steps:
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Starting Materials: Typically involves the use of appropriate sulfonyl chlorides and imidazole derivatives.
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Reaction Conditions: Controlled temperature and pH are crucial for successful synthesis.
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Purification: Techniques like HPLC are used to ensure high purity.
Biological Activity and Potential Applications
The compound exhibits potential biological activity due to its ability to interact with biological targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues within proteins, which may lead to inhibition or modulation of enzymatic activity. The presence of ethoxy and methyl groups enhances binding affinity due to increased hydrophobic interactions and steric effects, making this compound potentially effective in therapeutic applications.
Potential Applications:
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Medicinal Chemistry: Explored for drug development due to its sulfonamide and imidazole structure.
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Biological Targets: Enzymes and receptors are potential targets for therapeutic intervention.
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